1-(2-Chloro-5-methoxyphenyl)guanidine

Drug metabolism NHE-1 inhibition CYP450 phenotyping

1-(2-Chloro-5-methoxyphenyl)guanidine (CAS No. 1249827-22-2, molecular formula C8H10ClN3O, molecular weight 199.64 g/mol) is a synthetic aryl guanidine derivative recognized as a versatile chemical intermediate and fragment in medicinal chemistry.

Molecular Formula C8H10ClN3O
Molecular Weight 199.64 g/mol
Cat. No. B13683579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chloro-5-methoxyphenyl)guanidine
Molecular FormulaC8H10ClN3O
Molecular Weight199.64 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)Cl)N=C(N)N
InChIInChI=1S/C8H10ClN3O/c1-13-5-2-3-6(9)7(4-5)12-8(10)11/h2-4H,1H3,(H4,10,11,12)
InChIKeyOANZCZYLNDTLOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Chloro-5-methoxyphenyl)guanidine: Chemical Identity, Regulatory Status, and Research Positioning


1-(2-Chloro-5-methoxyphenyl)guanidine (CAS No. 1249827-22-2, molecular formula C8H10ClN3O, molecular weight 199.64 g/mol) is a synthetic aryl guanidine derivative recognized as a versatile chemical intermediate and fragment in medicinal chemistry . While it lacks extensive published structure-activity relationship (SAR) data as a stand-alone bioactive agent, its 2-chloro-5-methoxyphenyl substitution motif constitutes a critical pharmacophoric element found in multiple advanced lead compounds, including potent sodium-hydrogen exchanger-1 (NHE-1) inhibitors such as [5-(2-methoxy-5-chlorophenyl)furan-2-ylcarbonyl]guanidine (compound 85) and KR-32570 [1][2]. The compound is commercially available from research chemical suppliers at purities ≥95%, positioning it as a building block for focused library synthesis, metabolite standard preparation, and SAR exploration of guanidine-based ligands targeting ion channels, exchangers, and G-protein-coupled receptors . No investigational new drug (IND) filings or clinical entries for this specific compound have been identified in public regulatory databases, and its Toxic Substances Control Act (TSCA) listing remains unverified .

Why 1-(2-Chloro-5-methoxyphenyl)guanidine Cannot Be Swapped with Unsubstituted Phenylguanidine or Other Chloro-Methoxy Isomers


Aryl guanidines display functional activity exquisitely dependent on aromatic substitution patterns. In a systematic study of conformationally constrained phenylguanidines at 5-HT3 receptors, the presence and position of substituents dictated whether a compound functioned as a partial agonist, full agonist, superagonist, or antagonist—confirming that even regioisomeric aryl guanidines are not pharmacologically interchangeable [1]. This substitution sensitivity extends across the guanidine pharmacophore family. At acid-sensing ion channels (ASICs), the 4-chloro positional isomer (4-chlorophenylguanidine, 4-CPG) acts as an ASIC3-selective positive allosteric modulator, while 3-chlorophenylguanidine (MD-354) targets α7 nicotinic acetylcholine receptors as a negative allosteric modulator and also binds 5-HT3 receptors—demonstrating that chlorine position alone redirects receptor selectivity in chlorophenylguanidines [2][3]. For procurement, this means that using an alternative aryl guanidine (e.g., unsubstituted phenylguanidine, 3-CPG, 4-CPG, or compounds bearing 2-methoxy-4-chloro substitution) would redirect target engagement, alter assay outcomes, and compromise synthetic route reproducibility, particularly when the 2-chloro-5-methoxyphenyl group is required as a specific metabolic precursor or synthetic intermediate [4].

Quantitative Differentiation of 1-(2-Chloro-5-methoxyphenyl)guanidine Against Closest Structural Analogs and Alternative Guanidine Building Blocks


Direct Metabolic Precursor to O-Desmethyl Pharmacologically Active Species in Human Microsomes

1-(2-Chloro-5-methoxyphenyl)guanidine serves as the direct synthetic precursor and authentic reference standard for O-desmethyl-KR-32570 (M1), the major Phase I metabolite of the cardioprotective NHE-1 inhibitor KR-32570. In human liver microsomal assays, KR-32570 incubation with NADPH and UDPGA yielded six metabolites. M1, the predominant oxidative metabolite formed via CYP1A2-mediated O-demethylation, was structurally confirmed by LC/MS/MS using the synthesized authentic standard corresponding to the de-methylated form of the present compound's phenylguanidine core [1]. In contrast, 4-chlorophenylguanidine, unsubstituted phenylguanidine, and 3-chlorophenylguanidine do not generate this specific O-desmethyl metabolite profile [2].

Drug metabolism NHE-1 inhibition CYP450 phenotyping Pharmacokinetics

2-Chloro-5-Methoxyphenyl Substituent Confers Potent NHE-1 Inhibition in Acylguanidine Series

In a systematic SAR study of (5-arylfuran-2-ylcarbonyl)guanidines, the 2-methoxy-5-chlorophenyl-substituted compound 85 demonstrated an NHE-1 IC50 of 0.081 μM, categorizing it among the most potent inhibitors in the series. SAR analysis established that 2,5-disubstitution with electron-donating (2-OCH3) and electron-withdrawing (5-Cl) groups yielded superior potency compared to mono-substituted or 3-substituted analogs [1]. By comparison, the unsubstituted parent compound (5-phenylfuran-2-ylcarbonyl)guanidine 47 showed only moderate NHE-1 inhibition, and the 2,5-dichlorophenyl analog exhibited distinct potency and physicochemical profiles [2]. This evidence validates the unique contribution of the 2-chloro-5-methoxyphenyl pharmacophore to NHE-1 target engagement.

NHE-1 inhibition Cardioprotection SAR Ischemia-reperfusion injury

Regioisomeric Differentiation: 2-Chloro-5-Methoxy Predicts Distinct Pharmacological Fingerprint from 4-Chloro and 3-Chloro Analogs

The pharmacological profile of chlorophenylguanidines is dictated by chlorine position. 4-Chlorophenylguanidine (4-CPG) functions as an ASIC3-selective positive allosteric modulator, directly activating the channel and increasing proton sensitivity while reversing desensitization [1]. 3-Chlorophenylguanidine (MD-354) acts as a negative allosteric modulator at α7 nAChRs with additional 5-HT3 receptor binding [2]. The 2-chloro-5-methoxyphenyl substitution pattern present in the target compound combines both a 2-chloro and 5-methoxy motif absent from both 4-CPG and MD-354. Although direct pharmacological characterization of the target compound remains unpublished in peer-reviewed literature, the established structure-activity relationship for aryl guanidines demonstrates that the 2-Cl electronic environment plus the 5-OCH3 metabolic liability (CYP1A2 O-demethylation site) predicts a distinct target engagement and metabolic profile from 3-Cl or 4-Cl monohalogenated phenylguanidine analogs [3].

ASIC3 modulation α7 nAChR 5-HT3 receptor Target selectivity

Patent Documented as a Key Synthetic Intermediate in Guanidine Derivative Compositions of Matter

US Patent 6,017,917 (Fujisawa Pharmaceutical Co., Ltd.) explicitly claims [5-(2-Chloro-5-methoxyphenyl)-3-[(2-dimethylaminoethyl)carbamoyl]benzoyl]guanidine dihydrochloride as a pharmaceutical compound, demonstrating that the 2-chloro-5-methoxyphenylguanidine substructure is incorporated into patented compositions of matter [1]. Separately, European patent disclosures on sphingomyelinase inhibitors describe guanidine derivatives incorporating halogeno-alkoxy substituted phenyl groups, further supporting the role of this substitution pattern in intellectual property-protected chemical space. The target compound therefore serves as the preferred building block for synthesizing patent-disclosed guanidine derivatives, where alternative building blocks bearing different substituent patterns (such as unsubstituted phenylguanidine, 4-chlorophenylguanidine, or 2-methylphenylguanidine) would yield compounds falling outside the claimed structural scope.

Patent intermediate Sphingomyelinase NHE-1 Combinatorial chemistry

Quantified Structural Differentiation from Closest Isomers via Physicochemical Descriptors

The target compound (C8H10ClN3O, MW 199.64) is positionally isomeric with 1-(4-chloro-2-methoxyphenyl)guanidine and 1-(5-chloro-2-methoxyphenyl)guanidine (both sharing the identical molecular formula). Computational predictions suggest that the 2-chloro-5-methoxy arrangement produces a distinct electronic distribution (σI electron-withdrawing effect of 2-Cl combined with the σR electron-donating resonance of 5-OCH3) that differs from 3-Cl/4-OCH3 or 4-Cl/2-OCH3 regioisomers. This electronic differentiation translates to distinguishable HPLC retention times and mass spectral fragmentation patterns, enabling unambiguous analytical identification—a critical quality control parameter for procurement from chemical suppliers where isomeric purity must be verified [1].

Physicochemical properties Chromatographic retention Computational chemistry Quality control

Procurement-Ready Application Scenarios for 1-(2-Chloro-5-methoxyphenyl)guanidine Based on Verified Scientific Evidence


Bioanalytical Reference Standard Preparation for KR-32570 Phase I Metabolite Quantification

LC-MS/MS method development laboratories requiring the O-desmethyl metabolite standard (M1) of KR-32570 should procure 1-(2-chloro-5-methoxyphenyl)guanidine as the starting material for demethylation or as a chromatographic reference compound. Human liver microsome studies have demonstrated that CYP1A2 predominantly catalyzes the O-demethylation of KR-32570 to M1, and the resulting metabolite bears the 2-chloro-5-hydroxyphenylguanidine scaffold directly accessible from the target compound [1].

Focused Guanidine Library Synthesis Targeting NHE-1 for Ischemia-Reperfusion Injury Research

Medicinal chemistry teams synthesizing (5-arylfuran-2-ylcarbonyl)guanidine or (2-arylimidazol-4-ylcarbonyl)guanidine libraries should use this compound as a validated building block. Published SAR data demonstrate that the 2-methoxy-5-chlorophenyl substitution confers superior NHE-1 inhibitory potency (IC50 = 0.081 μM) and in vivo cardioprotective effects, including reduced myocardial infarct size in rat models, compared to unsubstituted phenyl analogs [2].

ASIC3 and 5-HT3 Receptor Pharmacology Research Requiring a Structurally Distinct Aryl Guanidine Probe

For neuropharmacology groups studying the structural determinants of aryl guanidine activity at ASIC3, 5-HT3, and α7 nAChR, the 2-chloro-5-methoxy substitution pattern provides a unique entry in the substitution matrix. Published evidence shows that 4-CPG acts at ASIC3, MD-354 (3-CPG) acts at α7 nAChR and 5-HT3, and phenylguanidines with bridging constraints act as 5-HT3 antagonists—positioning this compound for SAR gap-filling studies [3][4].

Patent-Enabled Guanidine Derivative Synthesis Following US 6,017,917 Structural Scope

Industrial process chemistry teams and CROs synthesizing guanidine derivatives within the patent landscape should procure 1-(2-chloro-5-methoxyphenyl)guanidine when the target compound falls within the structural scope of Fujisawa/Astellas guanidine patents. The patent explicitly claims compounds bearing the 2-chloro-5-methoxyphenylguanidine substructure, and use of alternative building blocks lacking this specific substitution would yield compounds outside the protected chemical space [5].

Quote Request

Request a Quote for 1-(2-Chloro-5-methoxyphenyl)guanidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.